molecular formula C8H6ClNO5 B7910315 Methyl 4-chloro-2-hydroxy-5-nitrobenzoate CAS No. 1206969-91-6

Methyl 4-chloro-2-hydroxy-5-nitrobenzoate

Cat. No.: B7910315
CAS No.: 1206969-91-6
M. Wt: 231.59 g/mol
InChI Key: JUPAQXIPCUOHNL-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-2-hydroxy-5-nitrobenzoate” is an organic compound . It is also known as "Methyl 2-chloro-4-hydroxy-5-nitrobenzoate" .


Synthesis Analysis

The synthesis of “this compound” can be achieved by nitration of salicylic acid followed by esterification . The starting material, salicylic acid (20 g, 145 mmol), is placed in a 250 mL three-necked round-bottom flask, acetic acid (120 mL) is added and heated to 50°C to dissolve, reflux and stir, then concentrated nitric acid (10 mL) is slowly added to the reaction liquid, about 6 minutes to complete the addition, continue to heat and stir, TLC detection reaction, about 3 hours to complete the reaction .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H6ClNO5 . The InChI code for this compound is 1S/C8H6ClNO5/c1-15-8(12)4-2-6(10(13)14)7(11)3-5(4)9/h2-3,11H,1H3 .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 215.591 . It is a solid at room temperature .

Mechanism of Action

The mechanism of action of “Methyl 4-chloro-2-hydroxy-5-nitrobenzoate” is not well-documented in the literature. It is likely that its reactivity is influenced by the nitro and hydroxy groups present in the molecule .

Safety and Hazards

The safety data sheet for “Methyl 4-chloro-2-hydroxy-5-nitrobenzoate” suggests that it should be kept away from heat and sources of ignition. Thermal decomposition can lead to the release of irritating gases and vapors .

Properties

IUPAC Name

methyl 4-chloro-2-hydroxy-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5/c1-15-8(12)4-2-6(10(13)14)5(9)3-7(4)11/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPAQXIPCUOHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401271088
Record name Methyl 4-chloro-2-hydroxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-91-6
Record name Methyl 4-chloro-2-hydroxy-5-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-2-hydroxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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